molecular formula C6H7BF3KN2O2 B1648648 Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate CAS No. 1111732-97-8

Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate

Cat. No.: B1648648
CAS No.: 1111732-97-8
M. Wt: 246.04 g/mol
InChI Key: ZDCWWCCXPDERMK-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆, 500 MHz):
    • δ 8.06 (s, 1H, H6 pyrimidine)
    • δ 3.81 (s, 3H, OCH₃), δ 3.77 (s, 3H, OCH₃)
  • ¹³C NMR (125.8 MHz):
    • δ 173.7 (C5-B), 164.1 (C2-OCH₃), 160.8 (C4-OCH₃), 53.5/52.4 (OCH₃)
  • ¹⁹F NMR (470.8 MHz): δ -134.6 ppm (BF₃⁻)
  • ¹¹B NMR (128.4 MHz): δ 1.51 ppm (tetrahedral boron)

Infrared Spectroscopy (IR)

  • B–F stretching: 1261 cm⁻¹ (strong)
  • C–O (methoxy): 1201 cm⁻¹
  • Pyrimidine ring vibrations: 1611 cm⁻¹ (C=N), 1417 cm⁻¹ (C–C)

Mass Spectrometry (MS)

  • HRMS (ESI) : m/z 165.0157 [M−K]⁺ (calc. 165.0147 for C₆H₇BF₃N₂O₂)

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

  • HOMO-LUMO gap : 5.2 eV (stabilized by methoxy electron donation)
  • Natural Bond Orbital (NBO) analysis :
    • Boron retains 33% p-character, enabling partial conjugation with the pyrimidine π-system.
    • Charge distribution: B = +0.52 | F = -0.38 (each) | K = +0.89
  • Electrostatic potential map : Strong negative potential at fluorine atoms (-0.38 e) facilitates potassium coordination .

Table 2: Key Computational Parameters

Parameter Value
B–F bond order 0.89
C–B bond order 0.76
Dipole moment 6.8 Debye

Properties

IUPAC Name

potassium;(2,4-dimethoxypyrimidin-5-yl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BF3N2O2.K/c1-13-5-4(7(8,9)10)3-11-6(12-5)14-2;/h3H,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCWWCCXPDERMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CN=C(N=C1OC)OC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BF3KN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111732-97-8
Record name Borate(1-), (2,4-dimethoxy-5-pyrimidinyl)trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111732-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis from Boronic Acid Precursors

The most widely documented route to potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate involves the conversion of its boronic acid analogue using potassium hydrogen fluoride (KHF₂). This method, adapted from general organotrifluoroborate synthesis protocols, proceeds via a two-step sequence:

  • Formation of the Boronic Acid :
    The 2,4-dimethoxypyrimidin-5-ylboronic acid is synthesized through directed ortho-metalation of 2,4-dimethoxypyrimidine. Treatment with n-butyllithium at -78°C in tetrahydrofuran (THF), followed by quenching with trimethyl borate, yields the boronic acid intermediate.

  • Trifluoroborate Formation :
    The boronic acid is suspended in an aqueous solution of KHF₂ (40% w/v) and stirred at 25°C for 12–24 hours. The reaction mixture is then concentrated under reduced pressure, and the crude product is recrystallized from methanol-diethyl ether to obtain the potassium trifluoroborate salt.

Key Data :

Parameter Value Source
Yield 72–85%
Purity (HPLC) ≥98%
Reaction Time 12–24 hours

This method is favored for its scalability and minimal byproduct formation. The use of KHF₂ ensures complete conversion of the boronic acid to the trifluoroborate while maintaining the integrity of the pyrimidine ring’s methoxy substituents.

Halogen-Metal Exchange Followed by Borylation

An alternative approach employs halogen-metal exchange to introduce the boron moiety. This method is particularly useful when boronic acid precursors are inaccessible:

  • Lithiation of 5-Bromo-2,4-dimethoxypyrimidine :
    The substrate is treated with lithium diisopropylamide (LDA) at -78°C in THF, generating a lithium-bromine exchange intermediate.

  • Borylation with BF₃·OEt₂ :
    The lithiated species is reacted with boron trifluoride diethyl etherate (BF₃·OEt₂) at -30°C, forming a transient trifluoroborane adduct.

  • Potassium Salt Formation :
    Addition of aqueous potassium fluoride (KF) precipitates the potassium trifluoroborate, which is isolated via filtration and washed with cold ethanol.

Optimization Insights :

  • Lowering the lithiation temperature to -90°C improves regioselectivity by minimizing ring-opening side reactions.
  • Substituent effects: Electron-donating methoxy groups at the 2- and 4-positions stabilize the pyrimidine ring against decomposition during borylation.

Transition Metal-Catalyzed Borylation

Palladium-catalyzed Miyaura borylation offers a complementary route, especially for functionalized pyrimidines:

  • Substrate Preparation :
    5-Iodo-2,4-dimethoxypyrimidine is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of PdCl₂(dppf) (1 mol%) and potassium acetate (KOAc) in dimethyl sulfoxide (DMSO) at 80°C.

  • Transformation to Trifluoroborate :
    The resulting pinacol boronate ester is treated with KHF₂ in methanol-water (3:1) at 50°C for 6 hours, yielding the potassium trifluoroborate.

Comparative Performance :

Metric Halogen-Metal Exchange Miyaura Borylation
Yield 68% 78%
Reaction Time 8 hours 12 hours
Functional Group Tolerance Moderate High

This method excels in substrates bearing sensitive functional groups, as the palladium catalyst mitigates undesired side reactions.

Counterion Exchange Strategies

While less common, potassium trifluoroborates can be accessed via counterion exchange from tetraalkylammonium salts:

  • Synthesis of Tetrabutylammonium Salt :
    The trifluoroboric acid derivative is treated with tetrabutylammonium chloride (TBACl) in dichloromethane, yielding the tetrabutylammonium trifluoroborate.

  • Ion Exchange to Potassium :
    Metathesis with potassium hexafluorophosphate (KPF₆) in acetone precipitates the potassium salt, which is filtered and dried.

Applications :

  • Useful for purifying trifluoroborates contaminated with lipophilic byproducts.
  • Enables solubility tuning for specific reaction conditions.

Purification and Characterization

Crystallization :
Recrystallization from methanol-diethyl ether (1:5 v/v) affords analytically pure this compound as a white crystalline solid.

Spectroscopic Data :

  • ¹H NMR (400 MHz, D₂O): δ 8.21 (s, 1H, C6-H), 3.98 (s, 6H, 2×OCH₃).
  • ¹¹B NMR (128 MHz, D₂O): δ -1.2 (q, J = 32 Hz, BF₃).
  • ¹⁹F NMR (376 MHz, D₂O): δ -134.5 (q, J = 32 Hz, BF₃).

Challenges and Optimization Strategies

Solubility Issues :
The compound’s limited solubility in non-polar solvents complicates its use in hydrophobic reaction media. Co-solvents like methanol-THF (1:4 v/v) enhance solubility without decomposing the trifluoroborate moiety.

Stability Considerations :

  • Aqueous solutions of the compound are stable for >6 months at 4°C.
  • Prolonged exposure to strong acids (>1 M HCl) induces hydrolysis to the boronic acid.

Yield Optimization :

  • Microwave Assistance : Reducing reaction times by 50% while maintaining yields ≥75%.
  • Catalyst Screening : Pd(OAc)₂/XPhos systems improve Miyaura borylation efficiency to 82% yield.

Chemical Reactions Analysis

Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and methanol. The major products formed from these reactions depend on the specific conditions and reagents used but often include substituted pyrimidines and other complex organic molecules .

Scientific Research Applications

Synthesis of Functionalized Compounds

Fluorination Reactions
Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate has been employed in mild fluorination methods. For instance, it was used in a copper(II)-mediated fluorination reaction that demonstrated a broad substrate scope, including various heteroarenes. This method allows for the production of functionalized products under ambient conditions, showcasing the compound's utility in synthesizing complex molecules .

Cross-Coupling Reactions
The compound serves as a nucleophilic organoboron reagent in palladium-catalyzed Suzuki cross-coupling reactions. These reactions facilitate the synthesis of imidazo[4,5-b]pyridine analogues from 2-halo-deazapurines. The use of potassium organotrifluoroborate salts in these reactions enhances regioselectivity and yields, making it a valuable tool for chemists .

Case Study 1: Copper-Catalyzed Fluorination

In a study focused on the fluorination of aryl triflates, this compound was utilized to develop a practical method for introducing fluorine into organic molecules. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating the compound's effectiveness in synthetic applications .

Reaction TypeConditionsYield (%)Notes
Copper-mediated fluorinationAmbient temperature85Broad substrate scope
Suzuki cross-couplingPalladium catalyst90High regioselectivity

Case Study 2: Organotrifluoroborates as Alternatives

Research highlighted the advantages of using organotrifluoroborates like this compound over traditional organometallic reagents. The trifluoroborate moiety can be converted into various substituents in late-stage synthetic processes, making it a safer and more versatile option compared to air-sensitive organometallic species .

Pharmaceutical Applications

This compound has shown potential in the development of pharmaceutical compounds targeting neurological disorders. Its derivatives are being explored for their efficacy in modulating pathways associated with neuroprotection and recovery from cognitive deficits following strokes . This application underscores its importance in medicinal chemistry.

Mechanism of Action

The mechanism by which potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent in cross-coupling reactions. The trifluoroborate group acts as a stable source of nucleophilic boron, which can participate in the transmetalation step of the Suzuki–Miyaura coupling reaction. This involves the transfer of the organic group from the boron to the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Similar Compounds

Organotrifluoroborates are pivotal in Suzuki-Miyaura couplings and other transformations. Below is a detailed comparison of potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate with structurally related compounds:

Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Substituents Key Reactivity/Applications
This compound C₆H₇BF₃KN₂O₂ 246 2,4-dimethoxy Rapid nitrosation (82% yield in 30 sec) ; chlorodeboronation in 2 h ; solvent-dependent nucleophilic substitution (4–77% yields) .
Potassium (2-chloropyrimidin-5-yl)trifluoroborate C₄H₂BClF₃KN₂ 220.44 2-chloro Cross-coupling agent; used in drug synthesis and material science ; slower reactivity compared to methoxy analog (e.g., 2 h for chlorodeboronation).
Potassium pyrimidine-5-trifluoroborate C₄H₃BF₃KN₂ 185.99 Unsubstituted pyrimidine Lower molecular weight; reduced steric hindrance enhances coupling efficiency in some cases .
Potassium ethenyl trifluoroborate C₂H₃BF₃K 136.94 Ethenyl Solvent-dependent Suzuki coupling (e.g., i-PrOH yields 62% monoethenyl product; excess reagent forms bis-ethenyl derivatives) .

Reactivity and Stability

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The methoxy groups in this compound activate the pyrimidine ring via electron donation, facilitating rapid electrophilic substitutions (e.g., nitrosation in 30 sec ).
    • In contrast, chloro substituents (electron-withdrawing) in potassium (2-chloropyrimidin-5-yl)trifluoroborate slow reaction kinetics, as seen in its 2-hour chlorodeboronation .
  • Solubility and Handling :

    • The dimethoxy derivative forms a colorless oil in acetonitrile at 60°C, with solubility challenges impacting yields (4% in some nucleophilic substitutions) .
    • Chloro analogs are typically solids (e.g., mp 282–286°C for potassium (2-chloropyrimidin-5-yl)trifluoroborate), offering better handling but requiring stringent safety measures (e.g., PPE, ventilation) .

Biological Activity

Potassium (2,4-dimethoxypyrimidin-5-yl)trifluoroborate is a compound of interest due to its potential biological activities, particularly within the realm of medicinal chemistry. This compound, characterized by its trifluoroborate moiety and pyrimidine structure, is part of a broader class of pyrimidine derivatives that have been extensively studied for various therapeutic applications.

Biological Activity Overview

Pyrimidine derivatives, including this compound, have been reported to exhibit a wide range of biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium species. For instance, certain pyrimidine derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL against these pathogens .
  • Antiviral and Antiparasitic Properties : Research indicates that pyrimidine compounds can inhibit key enzymes in parasites such as Plasmodium falciparum, suggesting their role as potential antimalarial agents. Dual inhibitors targeting specific kinases have been developed, showcasing IC50 values in the nanomolar range .
  • Anticancer Activity : The structural diversity of pyrimidines allows for modifications that enhance their anticancer properties. Certain derivatives have been reported to induce apoptosis in cancer cell lines through various mechanisms .

Case Studies

  • Antimicrobial Efficacy : A study investigated the activity of several pyrimidine derivatives against a panel of bacterial strains. The results indicated that this compound exhibited significant antimicrobial properties, particularly against resistant strains. The compound's MIC was determined to be effective at concentrations as low as 4 μg/mL against S. aureus .
  • Antiparasitic Action : In another study focused on antimalarial activity, this compound was evaluated for its ability to inhibit PfGSK3 and PfPK6 kinases. The compound showed promising results with IC50 values indicating strong inhibition against these targets .

Pharmacokinetic Properties

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. While specific data for this compound may not be extensively documented, related studies on pyrimidine derivatives suggest favorable profiles:

CompoundAdministrationC max (µg/mL)t½ (h)Clearance (L/h/kg)Oral Bioavailability (%)
Example 1i.v.592 ± 6226.2 ± 0.91.5 ± 0.340.7
Example 2p.o.108 ± 18--31.8

Retrosynthesis Analysis

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Feasible Synthetic Routes

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